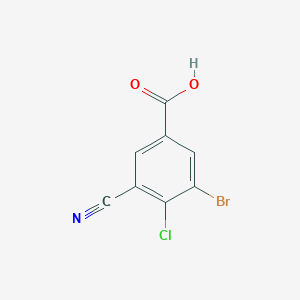![molecular formula C8H7N3OS B13067140 4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13067140.png)
4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thia-1,8,12-triazatricyclo[7300,2,6]dodeca-2(6),9,11-trien-7-one is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Aplicaciones Científicas De Investigación
4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 7-methyl-3-thia-1,8,12-triazatricyclo[7.3.0.0]dodeca-2(6),7,9,11-tetraene-10-carbonitrile
- 1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraen-7-ol
Uniqueness
4-Thia-1,8,12-triazatricyclo[7300,2,6]dodeca-2(6),9,11-trien-7-one is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H7N3OS |
|---|---|
Peso molecular |
193.23 g/mol |
Nombre IUPAC |
4-thia-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),9,11-trien-7-one |
InChI |
InChI=1S/C8H7N3OS/c12-8-5-3-13-4-6(5)11-7(10-8)1-2-9-11/h1-2H,3-4H2,(H,10,12) |
Clave InChI |
MROHKWBYJSDWCI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CS1)N3C(=CC=N3)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


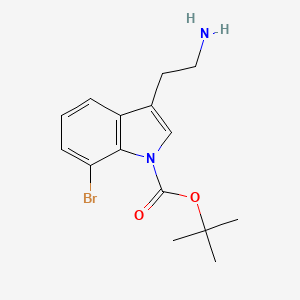
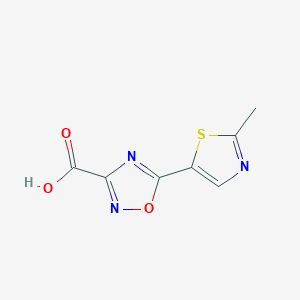
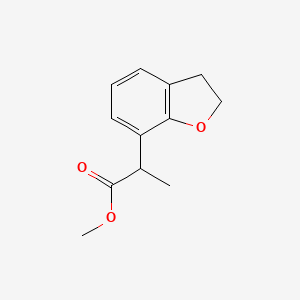
![6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
![5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
![2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067094.png)
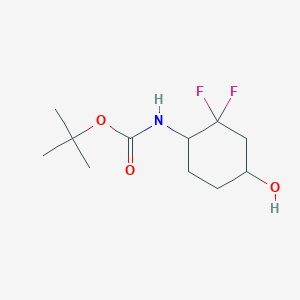
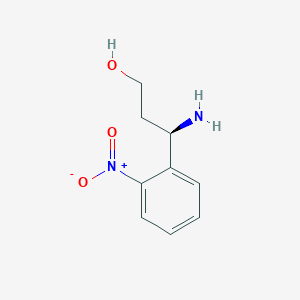

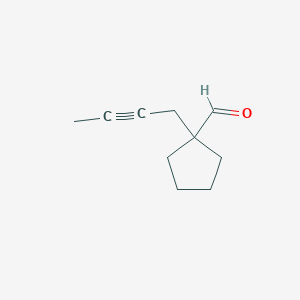
![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)
